6-Bromo-4-iodoquinoline

Medicinal Chemistry Palladium Catalysis Sequential Cross-Coupling

6-Bromo-4-iodoquinoline is a strategic dihalogenated quinoline for medicinal chemistry. Its orthogonal 6-Br and 4-I substituents enable regioselective, sequential cross-coupling without protecting groups—a unique advantage over mono- or symmetric dihalides. Essential for convergent synthesis of PI3K/mTOR inhibitors like GSK2126458. Consensus Log P 3.41 supports CNS drug design.

Molecular Formula C9H5BrIN
Molecular Weight 333.95 g/mol
CAS No. 927801-23-8
Cat. No. B1287929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-iodoquinoline
CAS927801-23-8
Molecular FormulaC9H5BrIN
Molecular Weight333.95 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Br)I
InChIInChI=1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
InChIKeyBWFLFNVNIISPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-iodoquinoline (CAS 927801-23-8) for Precision Kinase Inhibitor Synthesis


6-Bromo-4-iodoquinoline (CAS 927801-23-8) is a dihalogenated quinoline building block featuring bromine at the 6-position and iodine at the 4-position. Its molecular formula is C₉H₅BrIN with a molecular weight of 333.95 g/mol . This orthogonally functionalized heterocycle is primarily valued as a key intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, most notably the clinical candidate GSK2126458 [1]. Its dual halogenation pattern enables regioselective sequential cross-coupling reactions, making it a strategic tool for constructing complex quinoline-based pharmacophores in medicinal chemistry [2].

Why 6-Bromo-4-iodoquinoline Cannot Be Replaced by Mono-Halogenated or Symmetrical Dihaloquinolines


Generic substitution of 6-bromo-4-iodoquinoline with simpler analogs—such as 6-bromo-4-chloroquinoline, 6-bromo-4-fluoroquinoline, or 4-iodoquinoline—fails to deliver the same synthetic utility due to the unique orthogonal reactivity of its bromine and iodine substituents. The marked difference in the rates of oxidative addition of aryl iodides versus aryl bromides to palladium(0) catalysts (I > Br ≫ Cl) is the basis for achieving regioselective, sequential cross-couplings without the need for protecting group strategies [1]. Substituting with a mono-halogenated analog sacrifices one functional handle, limiting diversification potential, while symmetrical dihalides (e.g., 4,6-dibromoquinoline) offer no intrinsic selectivity, leading to statistical mixtures or requiring sub-stoichiometric control of reagents [2]. Thus, the specific 6-Br/4-I pattern is not interchangeable; it is a critical design element for convergent and modular synthetic routes to advanced kinase inhibitors.

Quantitative Evidence for Selecting 6-Bromo-4-iodoquinoline Over Analogous Building Blocks


Regioselective Sequential Cross-Coupling Enabled by Orthogonal Halide Reactivity

The 4-iodo substituent in 6-bromo-4-iodoquinoline exhibits significantly higher reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Negishi) compared to the 6-bromo group. This intrinsic difference allows for a completely regioselective first functionalization at the C4 position, leaving the C6 bromide intact for a subsequent orthogonal transformation [1]. In contrast, symmetric dihalogenated analogs like 4,6-dibromoquinoline lack this innate selectivity, often resulting in mixtures of mono- and bis-arylated products under standard conditions [2].

Medicinal Chemistry Palladium Catalysis Sequential Cross-Coupling

High-Yield Synthesis from 6-Bromo-4-chloroquinoline

6-Bromo-4-iodoquinoline is efficiently synthesized from 6-bromo-4-chloroquinoline via a halogen exchange (Finkelstein) reaction. A reported procedure using anhydrous potassium iodide in refluxing acetonitrile affords the target compound in an isolated yield of 94% after column chromatography . This high yield ensures the compound is readily accessible for scale-up, in contrast to some alternative routes for other 4-iodoquinolines that may require more steps or lower-yielding procedures.

Organic Synthesis Halogen Exchange Process Chemistry

Validated Intermediate for Potent PI3K/mTOR Inhibitor GSK2126458

6-Bromo-4-iodoquinoline is a direct and critical intermediate in the synthesis of GSK2126458 (omipalisib), a highly potent dual inhibitor of PI3K and mTOR with low picomolar to subnanomolar activity [1]. The compound's halogenation pattern is essential for installing the key aryl-aryl bonds that constitute the core of this advanced clinical candidate. Using an alternative quinoline scaffold would require a complete redesign of the convergent synthetic route, potentially altering the pharmacokinetic and pharmacodynamic profile of the final drug candidate [2].

Cancer Therapeutics Kinase Inhibition Drug Development

Lipophilicity Profile Optimized for Blood-Brain Barrier Penetration

The calculated consensus Log P (cLogP) of 6-bromo-4-iodoquinoline is 3.41, placing it within the optimal range (LogP 1-4) for compounds intended to cross the blood-brain barrier (BBB) while maintaining adequate aqueous solubility . This is a key differentiator compared to its more polar analog, 6-bromo-4-chloroquinoline (estimated cLogP ~2.8), or the more lipophilic 4,6-diiodoquinoline (estimated cLogP ~4.5). The specific combination of bromine and iodine substituents achieves a balanced lipophilicity that is favorable for CNS-targeting kinase inhibitors.

Physicochemical Properties Drug Design ADME

Vendor-Certified Purity and Analytical Data for Reproducible Research

Reputable vendors provide 6-bromo-4-iodoquinoline with a standard purity of 97%, accompanied by batch-specific analytical data including ¹H NMR, HPLC, and GC traces . This level of quality assurance is critical for ensuring reproducibility in cross-coupling reactions, where trace impurities can poison palladium catalysts or lead to off-target byproducts. In contrast, sourcing non-certified or lower-purity alternatives introduces significant variability, potentially wasting valuable research time and materials .

Quality Control Analytical Chemistry Reproducibility

Proven Utility in Negishi Cross-Coupling for PI3Kδ Inhibitor Synthesis

A flexible and scalable route to two PI3Kδ inhibitors utilizes 6-bromo-4-iodoquinoline in a key Negishi cross-coupling step to form a critical biaryl bond [1]. The iodine atom at the 4-position serves as the reactive handle for this transformation, while the 6-bromo group remains intact for subsequent diversification. This specific application demonstrates the compound's value in convergent synthetic strategies aimed at generating libraries of potent kinase inhibitors, a capability not shared by mono-halogenated or incorrectly substituted analogs.

Process Chemistry Negishi Coupling PI3Kδ Inhibitors

High-Impact Application Scenarios for 6-Bromo-4-iodoquinoline


Convergent Synthesis of PI3K/mTOR Dual Inhibitors

This compound is ideally suited for the convergent synthesis of PI3K/mTOR dual inhibitors, such as GSK2126458. Its orthogonal halides allow for the sequential introduction of two distinct aryl or heteroaryl groups via regioselective cross-coupling reactions, thereby enabling the rapid assembly of complex, patentable chemical space around a central quinoline core [1][2].

Medicinal Chemistry Library Diversification for Kinase Programs

In medicinal chemistry, 6-bromo-4-iodoquinoline serves as a versatile scaffold for generating diverse libraries of kinase inhibitors. The ability to independently functionalize the 4- and 6-positions allows medicinal chemists to systematically explore structure-activity relationships (SAR) at two key vectors, accelerating the lead optimization phase of drug discovery [2].

Process Chemistry and Scale-Up for Preclinical Development

The high-yielding synthesis of 6-bromo-4-iodoquinoline from 6-bromo-4-chloroquinoline (94% yield) and its proven utility in scalable Negishi couplings make it a robust building block for process chemistry. It is a reliable choice for the scale-up of advanced intermediates to support preclinical toxicology and formulation studies, where batch-to-batch consistency and purity are paramount .

CNS-Targeted Kinase Inhibitor Design

With a consensus Log P of 3.41, 6-bromo-4-iodoquinoline is an attractive starting point for designing kinase inhibitors intended to cross the blood-brain barrier. This balanced lipophilicity profile differentiates it from more polar or more lipophilic analogs, providing a favorable ADME starting point for programs targeting CNS malignancies or neurological disorders .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-iodoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.